molecular formula C10H11BrO3 B12986389 4-(4-Bromophenoxy)tetrahydrofuran-3-ol

4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Cat. No.: B12986389
M. Wt: 259.10 g/mol
InChI Key: DLWPAASSYWIWAW-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C10H11BrO3 It is a brominated derivative of tetrahydrofuran, featuring a bromophenoxy group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)tetrahydrofuran-3-ol typically involves the reaction of 4-bromophenol with tetrahydrofuran-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include de-brominated compounds or reduced alcohols.

Scientific Research Applications

4-(4-Bromophenoxy)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)tetrahydrofuran-3-ol: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenoxy)tetrahydrofuran-3-ol: Contains a fluorine atom instead of bromine.

    4-(4-Methylphenoxy)tetrahydrofuran-3-ol: Features a methyl group instead of bromine.

Uniqueness

4-(4-Bromophenoxy)tetrahydrofuran-3-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or functional groups, making this compound valuable for targeted applications.

Properties

IUPAC Name

4-(4-bromophenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWPAASSYWIWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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